

ER-27319 Maleate: A Technical Review of a Selective Syk Kinase Inhibitor

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Compound of Interest

Compound Name: ER-27319 maleate

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Introduction

ER-27319 maleate is a synthetic, acridone-related compound identified as a selective inhibitor of Spleen tyrosine kinase (Syk).[1][2] This non-receptor tyrosine kinase is a critical component of the signal transduction cascade initiated by the high-affinity IgE receptor (FcεRI) in mast cells.[1][3] Engagement of FcεRI by antigen-IgE complexes leads to the activation of Syk, triggering a series of downstream events that culminate in the degranulation of mast cells and the release of pro-inflammatory mediators such as histamine, arachidonic acid, and various cytokines, including tumor necrosis factor-alpha (TNF-α).[2][3] By targeting Syk, **ER-27319 maleate** effectively abrogates these allergic and inflammatory responses, highlighting its therapeutic potential in the treatment of mast cell-mediated diseases.[1][3] This technical guide provides an in-depth review of the existing literature on **ER-27319 maleate**, focusing on its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its characterization.

Mechanism of Action

ER-27319 maleate exerts its inhibitory effect by selectively targeting the activation of Syk kinase downstream of FcεRI engagement in mast cells.[1][3] The mechanism is precise, as it inhibits the tyrosine phosphorylation of Syk that is induced by the phosphorylated immunoreceptor tyrosine-based activation motif (ITAM) of the FcεRI γ subunit.[3][4] Notably, ER-27319 does not inhibit the activity of Lyn kinase, an upstream kinase responsible for the

phosphorylation of the FcεRI receptor itself.[1][3] Furthermore, its selectivity is underscored by the observation that it does not inhibit the tyrosine phosphorylation of Syk when induced by the phosphorylated Igβ ITAM in B cells, nor does it affect the anti-CD3-induced tyrosine phosphorylation of phospholipase C-γ1 (PLC-γ1) in Jurkat T cells.[1][3] This specificity for the FcεRI-Syk signaling axis in mast cells results in the inhibition of downstream signaling molecules, including PLC-γ1, leading to the suppression of inositol phosphate generation, arachidonic acid release, and the secretion of histamine and TNF-α.[2][3]

Quantitative Data Summary

The inhibitory activity of **ER-27319 maleate** has been quantified in various in vitro assays, primarily using rat basophilic leukemia (RBL-2H3) cells, rat peritoneal mast cells, and cultured human mast cells. The half-maximal inhibitory concentration (IC50) for the suppression of allergic mediator release is consistently reported to be approximately 10 μM.[2]

Assay	Cell Type	Parameter Measured	IC50 (μM)	Reference
TNF-α Production	RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells	TNF-α secretion	~10	[2]
Histamine Release	RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells	Histamine secretion	~10	[2]
Arachidonic Acid Release	RBL-2H3 cells, Rat Peritoneal Mast Cells, Human Cultured Mast Cells	Arachidonic acid release	~10	[2]
Inositol Phosphate Generation	RBL-2H3 cells	Inositol phosphate levels	~10	[2]

Assay	Condition	Concentration of ER-27319 (μM)	% Inhibition	Reference
Syk Tyrosine Phosphorylation	Induced by phospho-γ ITAM of FcεR1γ	10	68 ± 9.9	[3]
Syk Tyrosine Phosphorylation	Induced by phospho-γ ITAM of FcεR1γ	30	93 ± 3.3	[3]
Syk Activity	In RBL-2H3 cells	30	68.7 ± 11.3	[3]
Histamine Release	Anti-IgE stimulated human cultured mast cells	30	>80	[3]
Arachidonic Acid Release	Anti-IgE stimulated human cultured mast cells	30	>80	[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the characterization of **ER-27319 maleate**, primarily based on the work by Moriya et al. (1997).[3]

Mast Cell Degranulation Assay (Histamine and TNF-α Release)

- Cell Culture and Sensitization:
 - RBL-2H3 cells are cultured in Eagle's minimal essential medium (MEM) supplemented with 15% fetal bovine serum (FBS), penicillin (100 units/mL), and streptomycin (100 μg/mL).

- For sensitization, cells are incubated overnight with anti-dinitrophenyl (DNP) IgE at a final concentration of 0.5 µg/mL.
- Inhibitor Treatment and Stimulation:
 - Sensitized cells are washed with Tyrode's buffer and then pre-incubated with various concentrations of **ER-27319 maleate** or vehicle (DMSO) for 15 minutes at 37°C.
 - Degranulation is induced by challenging the cells with DNP-conjugated bovine serum albumin (BSA) at a final concentration of 100 ng/mL for 30 minutes at 37°C.
- Quantification of Mediator Release:
 - Histamine: The supernatant is collected, and histamine content is measured using an automated fluorometric analyzer.
 - TNF-α: TNF-α levels in the supernatant are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

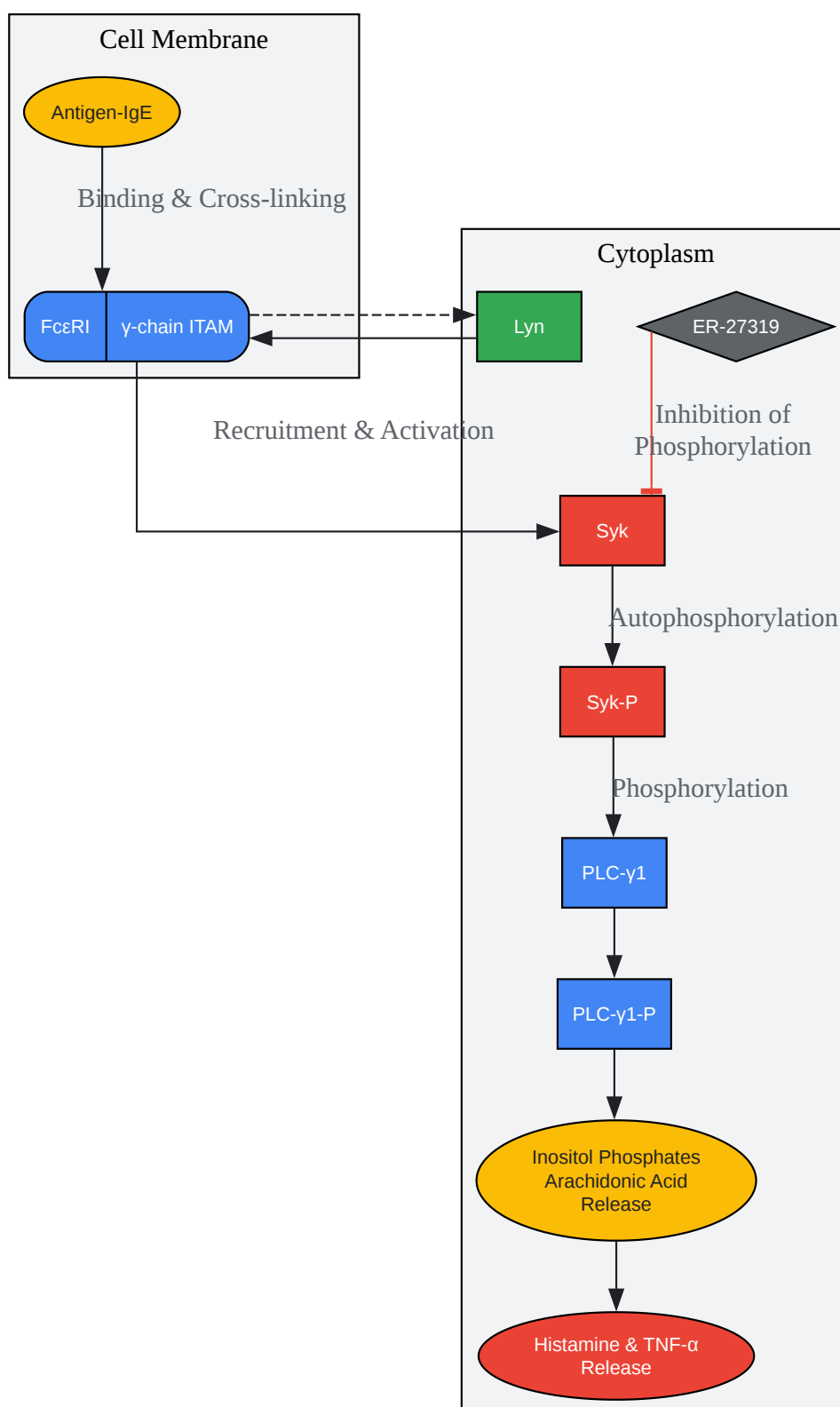
Syk Tyrosine Phosphorylation Assay (In Vitro)

- Preparation of Cell Lysates:
 - RBL-2H3 cells are washed and lysed in a buffer containing 1% Nonidet P-40, 10 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1 mM phenylmethylsulfonyl fluoride, and 10 µg/mL each of aprotinin and leupeptin.
 - The cytosolic fraction is obtained by centrifugation.
- In Vitro Kinase Reaction:
 - The cytosolic lysate containing Syk is incubated with the phosphorylated ITAM peptide of the FcεRI γ subunit in a kinase buffer (20 mM HEPES pH 7.5, 10 mM MnCl₂, 10 mM MgCl₂, 1 mM dithiothreitol) in the presence of various concentrations of **ER-27319 maleate**.
 - The kinase reaction is initiated by the addition of 50 µM ATP and incubated for 10 minutes at 30°C.

- Analysis of Phosphorylation:
 - The reaction is stopped by adding SDS/PAGE sample buffer.
 - Proteins are separated by SDS/PAGE, transferred to a nitrocellulose membrane, and immunoblotted with an anti-phosphotyrosine antibody.
 - The membrane is subsequently stripped and reprobed with an anti-Syk antibody to confirm equal protein loading.

Visualizations

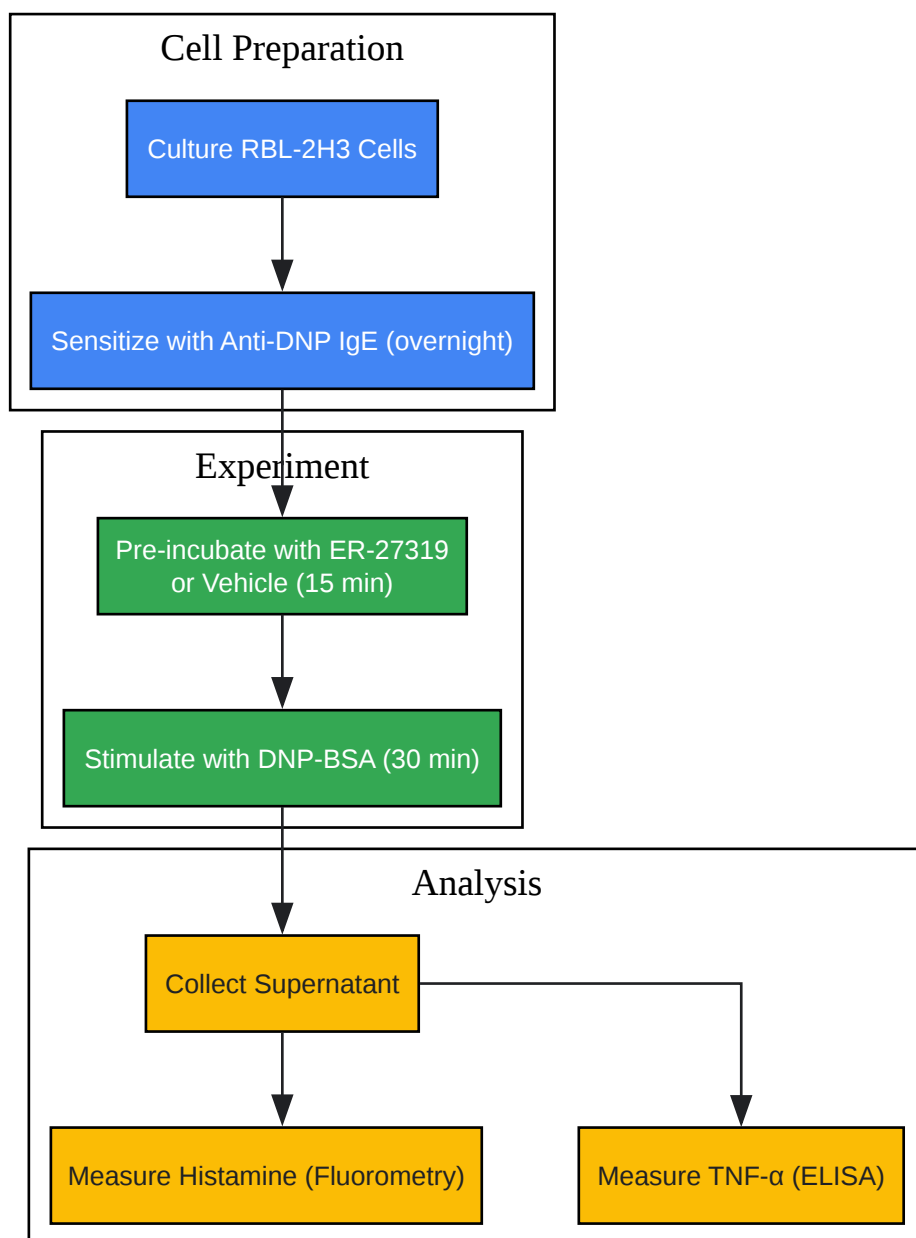
Signaling Pathway of ER-27319 Maleate in Mast Cells



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Caption: FcεRI signaling pathway in mast cells and the inhibitory action of ER-27319 on Syk phosphorylation.

Experimental Workflow for Mast Cell Degranulation Assay



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Caption: Workflow for assessing the effect of ER-27319 on mast cell degranulation.

In Vivo and Pharmacokinetic Data

A comprehensive review of the available literature did not yield any specific in vivo efficacy or pharmacokinetic studies for **ER-27319 maleate**. The research appears to be primarily focused on its in vitro characterization as a selective Syk inhibitor.

Conclusion

ER-27319 maleate is a well-characterized, selective inhibitor of Syk kinase with potent activity in preventing mast cell degranulation. Its mechanism of action is specific to the FcεRI signaling pathway in mast cells, offering a targeted approach to inhibiting allergic and inflammatory responses. The consistent IC₅₀ of approximately 10 μM across various mast cell types and mediator release assays underscores its potential as a pharmacological tool and a lead compound for the development of anti-inflammatory and anti-allergic therapeutics. Further in vivo studies would be necessary to evaluate its therapeutic efficacy and pharmacokinetic profile in a whole-organism context.

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